An In-depth Technical Guide to 3-bromo-4-methyl-N-phenylbenzamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-bromo-4-methyl-N-phenylbenzamide: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-bromo-4-methyl-N-phenylbenzamide, a substituted N-arylbenzamide. While direct extensive research on this specific molecule is not widely published, this document extrapolates from established chemical principles and the well-documented activities of structurally related compounds to offer a robust framework for its synthesis, characterization, and potential applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction: The N-Arylbenzamide Scaffold
N-arylbenzamide derivatives are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] The versatility of the N-arylbenzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activities.[1] This structural motif is present in a wide array of biologically active molecules, with research demonstrating their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The core structure, consisting of a benzamide core with an aryl substituent on the nitrogen atom, provides a foundation for developing novel therapeutic agents.[1] The ease of synthesis and the capacity to modulate biological activity through systematic structural alterations make N-arylbenzamides an attractive starting point for drug discovery programs.[1]
Chemical Structure and Properties of 3-bromo-4-methyl-N-phenylbenzamide
The chemical structure of 3-bromo-4-methyl-N-phenylbenzamide features a central benzamide core. The benzoyl group is substituted with a bromine atom at the 3-position and a methyl group at the 4-position. The nitrogen atom of the amide is substituted with a phenyl group.
Caption: Chemical structure of 3-bromo-4-methyl-N-phenylbenzamide.
Table 1: Physicochemical Properties of 3-bromo-4-methyl-N-phenylbenzamide (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂BrNO | Inferred |
| Molecular Weight | 290.16 g/mol | Inferred |
| XLogP3 | 4.1 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 1 | Predicted |
| Rotatable Bond Count | 2 | Predicted |
Synthesis of 3-bromo-4-methyl-N-phenylbenzamide
The synthesis of 3-bromo-4-methyl-N-phenylbenzamide can be achieved through a standard amide coupling reaction. A common and effective method involves the acylation of aniline with 3-bromo-4-methylbenzoyl chloride. The acyl chloride can be prepared from the corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid, by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]
Synthesis Workflow
Caption: Proposed synthesis workflow for 3-bromo-4-methyl-N-phenylbenzamide.
Experimental Protocol
Step 1: Synthesis of 3-bromo-4-methylbenzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methylbenzoic acid (1.0 eq).
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Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
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After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-4-methylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 3-bromo-4-methyl-N-phenylbenzamide
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Dissolve aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.
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Slowly add a solution of 3-bromo-4-methylbenzoyl chloride (1.0 eq) in the same solvent to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC. Upon completion, quench the reaction with water.
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Extract the aqueous layer with an organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield pure 3-bromo-4-methyl-N-phenylbenzamide.
Analytical Characterization
The structure and purity of the synthesized 3-bromo-4-methyl-N-phenylbenzamide should be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl group protons around 2.4 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR | Carbonyl carbon signal around 165 ppm. Aromatic carbon signals in the range of 120-140 ppm. Methyl carbon signal around 20 ppm. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (290.16 g/mol for C₁₄H₁₂BrNO), with a characteristic isotopic pattern for bromine. |
Potential Therapeutic Applications
While specific biological activities of 3-bromo-4-methyl-N-phenylbenzamide are not extensively reported, the broader class of N-phenylbenzamide derivatives has shown significant promise in various therapeutic areas.[1]
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Anticancer Activity: Many N-arylbenzamide derivatives have demonstrated potent anticancer properties.[1][2] For instance, certain imidazole-based N-phenylbenzamide derivatives have shown cytotoxic activity against lung, cervical, and breast cancer cell lines.[2] The mechanism of action often involves the inhibition of key cellular targets like kinases.[2]
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Antiviral Activity: N-phenylbenzamide derivatives have been identified as inhibitors of various viruses.[4] For example, a series of these compounds were found to be effective against Enterovirus 71 (EV71).[4]
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Antimicrobial and Antiparasitic Activity: The N-phenylbenzamide scaffold has been explored for its activity against bacteria and parasites.[1][5] Structure-activity relationship (SAR) studies on N-phenylbenzamide analogs have identified compounds with potent antischistosomal properties.[5]
The specific substitution pattern of 3-bromo-4-methyl-N-phenylbenzamide, with a bromine atom and a methyl group on the benzoyl ring, offers a unique electronic and steric profile that could influence its binding to biological targets. Further investigation into the biological activities of this compound is warranted.
Conclusion
3-bromo-4-methyl-N-phenylbenzamide is a molecule of interest within the versatile class of N-arylbenzamides. This guide has outlined a reliable synthetic route and the expected analytical characterization for this compound. Based on the well-established biological activities of related derivatives, 3-bromo-4-methyl-N-phenylbenzamide represents a promising scaffold for further investigation in drug discovery, particularly in the areas of oncology, virology, and infectious diseases. The provided protocols and data serve as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of this and similar molecules.
References
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PubChem. 3-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. National Center for Biotechnology Information. [Link]
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Li, Z. et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3502-3511. [Link]
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Gubernator, J. et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5559-5562. [Link]
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